![molecular formula C22H19FN2O2 B3537147 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B3537147.png)
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Overview
Description
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, also known as FMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation. In neurodegenerative disorders, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to reduce the production of amyloid beta and tau proteins, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokine production, and the improvement of cognitive function. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole research, including the development of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole analogs with improved solubility and efficacy, the investigation of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole's potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole research also has the potential to lead to the development of new drugs for cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has demonstrated that 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disorder research, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCGARLNBTNMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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